Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate
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Overview
Description
Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a methoxy group, a nitro group, and a cyanomethyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate typically involves the nitration of methyl 2-methoxybenzoate followed by the introduction of a cyanomethyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a cyanomethylation reaction using a suitable cyanomethylating agent such as cyanomethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Reduction: Formation of amines from the nitro group.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components. The cyanomethyl group can also participate in nucleophilic reactions, potentially leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Methyl 2-methoxy-4-nitrobenzoate: Lacks the cyanomethyl group.
Methyl 5-(cyanomethyl)-2-hydroxy-4-nitrobenzoate: Contains a hydroxy group instead of a methoxy group.
Uniqueness: Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate is unique due to the presence of both the cyanomethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-17-10-6-9(13(15)16)7(3-4-12)5-8(10)11(14)18-2/h5-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKQIHCJLSIMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])CC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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